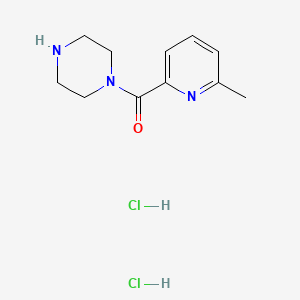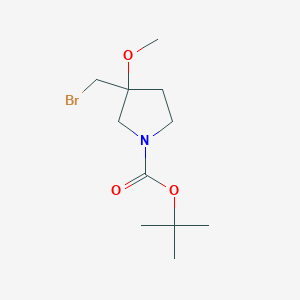
Tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate is an organic compound with the molecular formula C10H18BrNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate typically involves the bromination of a suitable precursor. One common method is the bromination of tert-butyl 3-methoxypyrrolidine-1-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of the corresponding methyl derivative.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the synthesis of potential drug candidates, especially those targeting neurological disorders due to its pyrrolidine core.
Biological Studies: The compound can be used to study the effects of brominated pyrrolidines on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: It may be used in the development of specialty chemicals and materials, although specific industrial applications are less documented.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity or modulation of receptor function. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Tert-butyl 3-(chloromethyl)-3-methoxypyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and selectivity in chemical reactions.
Tert-butyl 3-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate: Contains a hydroxyl group instead of a methoxy group, which can significantly alter its chemical properties and biological activity.
Uniqueness
Tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate is unique due to the presence of both bromomethyl and methoxy groups on the pyrrolidine ring
Eigenschaften
Molekularformel |
C11H20BrNO3 |
|---|---|
Molekulargewicht |
294.19 g/mol |
IUPAC-Name |
tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-6-5-11(7-12,8-13)15-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
ZZSJWENESOJHRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CBr)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


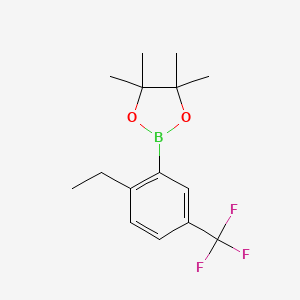

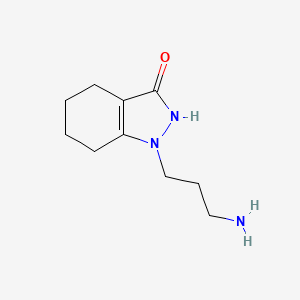


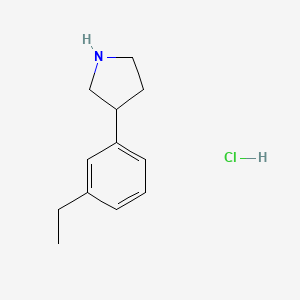
![[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride](/img/structure/B13499398.png)
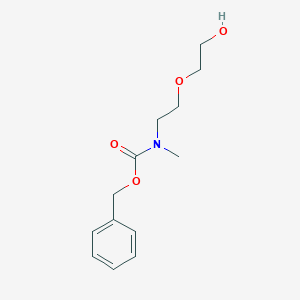
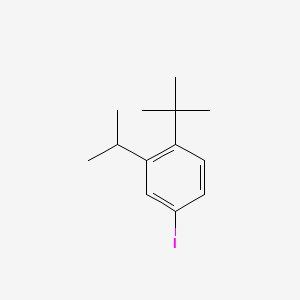

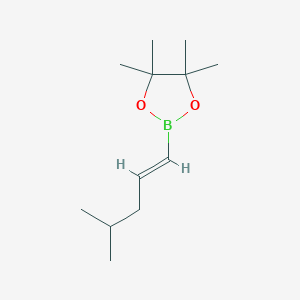
![rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13499430.png)

